2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for “(2-Chloro-4-methoxyphenyl)acetonitrile” is "1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, boiling point, and refractive index. For instance, “(2-Chloro-4-methoxyphenyl)acetonitrile” has a molecular weight of 181.62 .Scientific Research Applications
Solvolysis Reactions and Nucleophilic Addition
Solvolysis reactions, particularly those involving nucleophilic addition to carbocations in acetonitrile-water mixtures, shed light on the behavior of related compounds under kinetic control. For instance, the study of water's nucleophilic addition to tertiary allylic carbocations reveals insights into bond cleavage and rearrangement processes, highlighting the complexity of solvolysis reactions (Jia et al., 2002).
Anodic Oxidation and Pseudo-Kolbe Reaction
The anodic oxidation of aliphatic carboxylates, including reactions in acetonitrile, offers a glimpse into electrochemical processes that could be relevant to the study of 2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile. Such studies reveal how electron transfer steps and decarboxylation reactions occur under mixed kinetic control, potentially leading to the generation of free radicals and carbocations (Galicia et al., 2012).
Acylation Reactions
Acylation of amines and pyrazole with acyl chlorides derived from acetonitrile reveals the potential for creating new amides and acylpyrazoles. Such reactions are key in synthesizing a variety of compounds with potential applications in medicinal chemistry and material science (Arutjunyan et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-20-11-3-2-9(8-10(11)14)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAOBZUGCDPYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.